4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL
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Overview
Description
4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL is a chemical compound characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL typically involves the use of fluorophenylmagnesium bromide as a key reagent. This reagent is prepared through a Grignard reaction, where 4-fluorobromobenzene reacts with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF) . The resulting fluorophenylmagnesium bromide is then reacted with 2,2-dimethyltetrahydro-2H-pyran-4-one under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.
Uniqueness
4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL is unique due to its tetrahydropyran ring structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17FO2 |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C13H17FO2/c1-12(2)9-13(15,7-8-16-12)10-3-5-11(14)6-4-10/h3-6,15H,7-9H2,1-2H3 |
InChI Key |
GBYZMTXOUXFCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(C2=CC=C(C=C2)F)O)C |
Origin of Product |
United States |
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